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Compound of Interest

Compound Name:
6-Bromoisoquinoline-1,3(2h,4h)-

dione

Cat. No.: B2795233 Get Quote

An In-Depth Technical Guide to the Spectroscopic Characterization of 6-Bromoisoquinoline-
1,3(2H,4H)-dione

This guide provides a comprehensive analysis of the spectroscopic data for 6-
Bromoisoquinoline-1,3(2H,4H)-dione (CAS No: 501130-49-0), a key intermediate in

medicinal chemistry for developing novel drug candidates targeting central nervous system

disorders.[1] Its value lies in a stable aromatic core and a bromine atom that allows for further

functionalization via cross-coupling reactions.[1] This document is intended for researchers,

scientists, and drug development professionals, offering a detailed examination of its Nuclear

Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The

methodologies and interpretations presented herein are grounded in established principles of

analytical chemistry to ensure scientific integrity and reproducibility.

Molecular Structure and Analytical Workflow
A robust structural confirmation of a synthetic intermediate like 6-Bromoisoquinoline-
1,3(2H,4H)-dione relies on the synergistic interpretation of multiple spectroscopic techniques.

Each method provides a unique piece of the structural puzzle: NMR elucidates the carbon-

hydrogen framework, IR identifies key functional groups, and MS confirms the molecular weight

and elemental composition.

The chemical structure is presented below, followed by a diagram outlining the integrated

workflow for its characterization.
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Caption:Figure 1. Structure of 6-Bromoisoquinoline-1,3(2H,4H)-dione.

Figure 2. Integrated Spectroscopic Analysis Workflow

Synthesis Product
(6-Bromoisoquinoline-1,3(2H,4H)-dione)

Mass Spectrometry (MS)
- ESI-TOF -

Infrared Spectroscopy (IR)
- ATR-FTIR -

NMR Spectroscopy
- ¹H & ¹³C NMR -

Molecular Weight & Formula
(C₉H₆BrNO₂)

Isotopic Pattern (Br)

Functional Groups
(C=O, N-H)

H & C Environment
Connectivity

Structural Confirmation

Click to download full resolution via product page

Caption:Figure 2. Integrated workflow for structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the precise arrangement of hydrogen

and carbon atoms in a molecule. For a compound with both aromatic and aliphatic regions, as

well as a labile proton (N-H), the choice of solvent is critical.

Experimental Protocol: NMR Data Acquisition
Sample Preparation: Dissolve approximately 5-10 mg of 6-Bromoisoquinoline-1,3(2H,4H)-
dione in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

Rationale for Solvent Choice: DMSO-d₆ is selected for its excellent solvating power for polar

organic molecules and its high boiling point. Crucially, its deuterium signal does not interfere
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with the sample's proton signals, and it allows for the observation of exchangeable protons,

such as the N-H proton of the imide group, which would be lost in solvents like D₂O.

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

Data Acquisition:

Insert the NMR tube into the spectrometer and lock onto the deuterium signal of DMSO-

d₆.[2]

Optimize the magnetic field homogeneity through shimming.[2]

Acquire the ¹H NMR spectrum using a standard single-pulse experiment.

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence to yield singlets

for each unique carbon, simplifying interpretation.[2]

Process the resulting Free Induction Decay (FID) with Fourier transformation, phase

correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO peak

at δ 2.50 ppm.

¹H NMR Data Interpretation
The ¹H NMR spectrum provides information on the number of different types of protons, their

electronic environment, and their proximity to other protons. The predicted spectrum for the 6-

bromo isomer can be reliably inferred from data available for the closely related 7-

Bromoisoquinoline-1,3(2H,4H)-dione.[3]
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Proton
Assignment

Predicted
Chemical Shift
(δ, ppm)

Multiplicity Integration Rationale

NH (H-2) ~11.4 Singlet (broad) 1H

The imide proton

is highly

deshielded due

to the adjacent

carbonyl groups

and is typically

broad due to

quadrupole

effects and

potential

exchange. A

similar proton in

the 7-bromo

isomer appears

at δ 11.36 ppm.

[3]

Ar-H (H-5) ~7.9 Doublet 1H

This proton is

ortho to the C-Br

bond, resulting in

deshielding. It

will appear as a

doublet due to

coupling with H-

7.

Ar-H (H-7) ~7.8
Doublet of

Doublets (dd)
1H

This proton is

coupled to both

H-5 and H-8.

Ar-H (H-8) ~7.5 Doublet 1H This proton is

furthest from the

electron-

withdrawing

bromine and
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carbonyl groups,

making it the

most shielded of

the aromatic

protons. It

appears as a

doublet coupled

to H-7.

CH₂ (H-4) ~4.1 Singlet 2H

The two protons

on the C-4

methylene are

chemically

equivalent and

adjacent to an

aromatic ring and

a carbonyl group.

They appear as

a singlet as there

are no adjacent

protons to couple

with. A similar

signal in the 7-

bromo isomer is

found at δ 4.04

ppm.[3]

¹³C NMR Data Interpretation
The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 11 Tech Support

https://www.benchchem.com/zh/product/b1490747
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2795233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Carbon Assignment
Predicted Chemical Shift
(δ, ppm)

Rationale

C=O (C-1) ~170

The C-1 carbonyl carbon, part

of the imide functional group,

is highly deshielded. The

corresponding carbon in the 7-

bromo isomer is at δ 171.0

ppm.[3]

C=O (C-3) ~165

The C-3 carbonyl carbon is

also significantly deshielded.

The 7-bromo isomer shows

this peak at δ 165.2 ppm.[3]

Ar-C (C-4a, C-8a) 135-140
Quaternary carbons at the ring

junction.

Ar-C (C-5, C-7, C-8) 125-135

Aromatic CH carbons, with

shifts influenced by proximity

to the bromine and carbonyl

groups.

Ar-C-Br (C-6) ~120

The carbon directly attached to

the bromine atom is shielded

by the "heavy atom effect".

CH₂ (C-4) ~40

The aliphatic methylene

carbon, deshielded by the

adjacent carbonyl and

aromatic ring.

Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the presence of specific

functional groups, which have characteristic vibrational frequencies.[4]

Experimental Protocol: ATR-FTIR
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Sample Preparation: Place a small amount (1-2 mg) of the solid 6-Bromoisoquinoline-
1,3(2H,4H)-dione directly onto the crystal of an Attenuated Total Reflectance (ATR)

accessory.

Rationale for Technique: ATR-FTIR is a modern, preferred method for solid samples as it

requires minimal sample preparation compared to traditional methods like KBr pellets,

leading to faster data acquisition.[4]

Data Acquisition:

Record a background spectrum of the clean, empty ATR crystal.[2]

Apply pressure to ensure good contact between the sample and the crystal.

Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.[2]

IR Data Interpretation
The IR spectrum is dominated by strong absorptions from the imide functional group.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b2795233?utm_src=pdf-body
https://www.benchchem.com/product/b2795233?utm_src=pdf-body
https://inma.unizar-csic.es/en/research/scientific-infastructure/materials-characterization/spectroscopic-characterization/
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Interpretation_of_6_Bromoisoquinoline_1_carbonitrile.pdf
https://www.benchchem.com/pdf/A_Comparative_Guide_to_the_Spectroscopic_Interpretation_of_6_Bromoisoquinoline_1_carbonitrile.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2795233?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Wavenumber
(cm⁻¹)

Vibration Type Functional Group Interpretation

~3200 (broad) N-H Stretch Imide (N-H)

The broadness of this

peak is characteristic

of hydrogen bonding

in the solid state.

~1710 (strong)
C=O Asymmetric

Stretch
Imide (C=O)

The strong absorption

is typical for the

carbonyl groups of a

cyclic imide. The 7-

bromo analog shows

a strong C=O stretch

at 1708 cm⁻¹.[3]

~1680 (strong)
C=O Symmetric

Stretch
Imide (C=O)

Cyclic imides often

show two distinct

carbonyl stretching

bands.

1600-1450 C=C Stretch Aromatic Ring

Multiple sharp peaks

in this region confirm

the presence of the

benzene ring.

~1190 C-Br Stretch Aryl-Bromide

This vibration in the

fingerprint region

helps confirm the

presence of the C-Br

bond.[3]

Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and elemental formula of a compound.

The fragmentation pattern offers additional structural clues.

Experimental Protocol: ESI-MS
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Sample Preparation: Dissolve a small amount of the sample (~1 mg) in a suitable solvent like

methanol or acetonitrile (1 mL) to create a dilute solution.

Instrumentation: Infuse the solution into an Electrospray Ionization (ESI) source coupled with

a Time-of-Flight (TOF) mass analyzer.

Rationale for Technique: ESI is a soft ionization technique that typically produces the

protonated molecular ion [M+H]⁺ or deprotonated ion [M-H]⁻ with minimal fragmentation,

making it ideal for determining molecular weight. TOF analyzers provide high mass accuracy.

Data Acquisition: Acquire spectra in both positive and negative ion modes to determine the

most stable ion.

MS Data Interpretation
The molecular formula of 6-Bromoisoquinoline-1,3(2H,4H)-dione is C₉H₆BrNO₂.[1]

Molecular Weight: The monoisotopic mass is calculated to be 238.96 g/mol .

Key Feature - Bromine's Isotopic Signature: A critical diagnostic feature is the presence of

two major isotopes of bromine: ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%). This results in two peaks in

the mass spectrum for any bromine-containing fragment: the M peak and an M+2 peak of

nearly identical intensity. This pattern is a definitive indicator of the presence of one bromine

atom.

Expected Ions:

[M+H]⁺: m/z 239.97 and 241.97

[M-H]⁻: m/z 237.95 and 239.95

[M+Na]⁺: m/z 261.95 and 263.95 (often observed as a sodium adduct)

Predicted Fragmentation Pathway
While ESI is a soft technique, some fragmentation can occur. A plausible fragmentation

pathway for the molecular ion is illustrated below.
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Figure 3. Predicted ESI-MS Fragmentation
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Caption:Figure 3. A simplified, predicted fragmentation pathway.

Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous

structural confirmation of 6-Bromoisoquinoline-1,3(2H,4H)-dione. NMR spectroscopy defines

the carbon-hydrogen framework and the connectivity of the atoms. IR spectroscopy confirms

the presence of the key imide functional group. High-resolution mass spectrometry validates

the elemental formula and molecular weight, with the characteristic 1:1 isotopic pattern for M

and M+2 peaks providing definitive evidence for the single bromine atom. This integrated

analytical approach ensures the identity and purity of the compound, a critical requirement for

its application in research and drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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dione (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b2795233#spectroscopic-data-of-6-
bromoisoquinoline-1-3-2h-4h-dione-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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